5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole
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Overview
Description
5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or amines with azide sources under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the tetrazole ring or the aromatic rings, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, tetrazole derivatives are often explored for their potential pharmacological activities. They may exhibit antimicrobial, antifungal, or anticancer properties. The specific biological activities of this compound would need to be determined through experimental studies.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings. Their stability and reactivity make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole would depend on its specific interactions with biological targets. Generally, tetrazoles can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-tetrazole:
5-(3,4-Dimethoxyphenyl)-2-tetrazole: Similar to the compound but lacking the 2-fluorophenylmethyl group.
2-(2-Fluorophenyl)-5-tetrazole: Another related compound with a different substitution pattern.
Uniqueness
5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole is unique due to the presence of both the 3,4-dimethoxyphenyl and 2-fluorophenylmethyl groups. These substitutions can significantly influence its chemical reactivity and biological activity, distinguishing it from other tetrazole derivatives.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c1-22-14-8-7-11(9-15(14)23-2)16-18-20-21(19-16)10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXGYBMNDBZLQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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